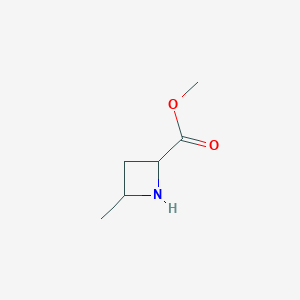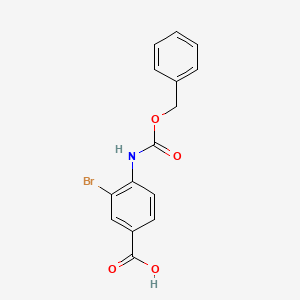
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . Another approach includes the Michael addition of an aromatic aldehyde with an arylpyrazolone, obtained by the Knoevenagel reaction . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition-elimination reactions with hydrazine derivatives can yield hydrazine-coupled pyrazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities .
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring allows the compound to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the biological activities of the compound, such as its ability to inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be compared with other similar compounds, such as 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol . While both compounds contain a pyrazole ring, their unique substituents and structural features result in different chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-3-yl group in this compound distinguishes it from other pyrazole derivatives and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-1-(1-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)6-7-4-5-10(3)9-7/h4-5,11H,6H2,1-3H3 |
InChI Key |
PSDYBZJSRRUYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)






![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)

